n-オクチル-β-D-マルトピラノシド

説明

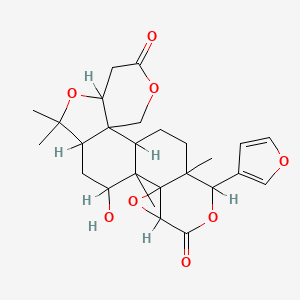

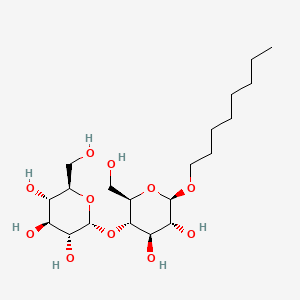

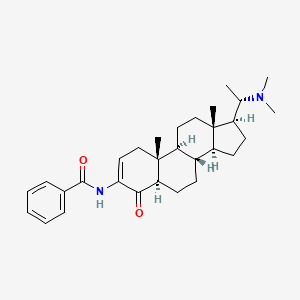

N-Octyl-beta-D-maltopyranoside (NOMP) is a commonly used detergent in biochemical and physiological research. It is a nonionic surfactant, which is a type of surfactant that does not contain any ionic groups. NOMP is a sugar-based detergent that is used to solubilize membrane proteins, stabilize proteins, and reduce non-specific binding of proteins to surfaces. NOMP is also used in cell culture, biochemistry, and molecular biology research.

科学的研究の応用

膜タンパク質の可溶化と単離

n-オクチル-β-D-マルトピラノシドは、膜タンパク質の可溶化と単離に適した水溶性非イオン性界面活性剤です . 細胞膜の脂質環境からの抽出中に、タンパク質のネイティブ状態を維持するのに役立ちます。

酵素の安定化

この化合物は、酵素の安定化と活性化に使用されます . 構造的完全性と機能的活性を維持するのに役立ちます

作用機序

Target of Action

n-Octyl-beta-D-maltopyranoside is primarily used as a non-ionic detergent . Its main targets are membrane proteins, which it helps to solubilize and isolate .

Mode of Action

The interaction of n-Octyl-beta-D-maltopyranoside with its targets involves the solubilization of membrane proteins . This process allows for the isolation of these proteins without denaturing them, maintaining their structural and functional integrity .

Biochemical Pathways

The biochemical pathways affected by n-Octyl-beta-D-maltopyranoside are those involving membrane proteins . By solubilizing and isolating these proteins, n-Octyl-beta-D-maltopyranoside can impact various cellular processes that these proteins are involved in .

Pharmacokinetics

Its water solubility suggests that it could have good bioavailability

Result of Action

The molecular and cellular effects of n-Octyl-beta-D-maltopyranoside’s action primarily involve changes in the availability and activity of membrane proteins . By solubilizing and isolating these proteins, n-Octyl-beta-D-maltopyranoside can influence their role in various cellular processes .

Action Environment

The action of n-Octyl-beta-D-maltopyranoside can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments

生化学分析

Biochemical Properties

n-Octyl-beta-D-maltopyranoside plays a crucial role in biochemical reactions, primarily due to its detergent properties. It interacts with various enzymes, proteins, and other biomolecules to facilitate their solubilization and stabilization. For instance, it is commonly used to isolate and purify membrane proteins, which are otherwise difficult to study due to their hydrophobic nature . The compound forms micelles that encapsulate the hydrophobic regions of membrane proteins, thereby maintaining their native conformation and activity .

Cellular Effects

n-Octyl-beta-D-maltopyranoside affects various types of cells and cellular processes. It influences cell function by altering membrane permeability and fluidity, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can disrupt lipid rafts in the cell membrane, leading to changes in the localization and activity of signaling proteins . Additionally, it has been shown to affect the expression of certain genes involved in stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of n-Octyl-beta-D-maltopyranoside involves its interaction with lipid bilayers and membrane proteins. The compound inserts itself into the lipid bilayer, disrupting the hydrophobic interactions that hold the membrane together . This disruption allows the detergent to solubilize membrane proteins by forming micelles around their hydrophobic regions . Furthermore, n-Octyl-beta-D-maltopyranoside can modulate enzyme activity by altering the local environment of the enzyme, either inhibiting or activating its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Octyl-beta-D-maltopyranoside can change over time. The compound is generally stable, but its effectiveness can diminish due to degradation or changes in concentration . Long-term exposure to n-Octyl-beta-D-maltopyranoside can lead to alterations in cellular function, such as changes in membrane integrity and protein activity . These effects are often monitored in in vitro and in vivo studies to ensure the reliability of experimental results .

Dosage Effects in Animal Models

The effects of n-Octyl-beta-D-maltopyranoside vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in solubilizing membrane proteins . At high doses, it can exhibit toxic or adverse effects, such as membrane disruption and cytotoxicity . Threshold effects are often observed, where a certain concentration of the compound is required to achieve the desired solubilization without causing harm to the cells or tissues .

Metabolic Pathways

n-Octyl-beta-D-maltopyranoside is involved in various metabolic pathways, primarily related to its role as a detergent. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of lipases and other enzymes that process lipid substrates, thereby altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, n-Octyl-beta-D-maltopyranoside is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum, where it exerts its effects on membrane proteins . Its distribution is influenced by factors such as concentration, cellular uptake mechanisms, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of n-Octyl-beta-D-maltopyranoside is primarily associated with membrane compartments. The compound targets specific membranes due to its affinity for lipid bilayers and membrane proteins . Post-translational modifications and targeting signals can further direct n-Octyl-beta-D-maltopyranoside to particular organelles, such as mitochondria or lysosomes, where it can modulate the activity and function of resident proteins .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIZQYHVMQQKI-OIIXUNCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231775 | |

| Record name | Octyl maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82494-08-4 | |

| Record name | Octyl maltopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082494084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)